Cas no 1805294-59-0 (Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)
Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate
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- Inchi: 1S/C10H9F5N2O3/c1-19-9(18)6-2-4(7(11)12)5(3-16)8(17-6)20-10(13,14)15/h2,7H,3,16H2,1H3
- InChI Key: FYAFSOXECVXLNT-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OC)N=C(C=1CN)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- XLogP3: 2
- Topological Polar Surface Area: 74.4
Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080819-1g |
Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate |
1805294-59-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate
Comprehensive Overview of Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1805294-59-0)
The compound Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1805294-59-0) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and trifluoromethoxy groups, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key reasons for the growing interest in Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate is its role in fluorinated pyridine chemistry. Fluorinated compounds are widely sought after in modern medicinal chemistry because of their ability to enhance metabolic stability, bioavailability, and binding affinity. The presence of both difluoromethyl and trifluoromethoxy substituents in this molecule makes it a prime candidate for further exploration in the design of next-generation therapeutics.
In addition to its pharmaceutical applications, this compound has garnered attention in the field of agrochemical innovation. The pyridine core structure is a common motif in many herbicides and insecticides, and the introduction of fluorine atoms can significantly improve the efficacy and environmental profile of such products. As sustainability becomes a major focus in agriculture, researchers are actively investigating how Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate can contribute to the development of greener pest control solutions.
The synthesis of Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate involves advanced organic chemistry techniques, including multistep functionalization of the pyridine ring. Chemists often employ strategies such as nucleophilic substitution and catalytic fluorination to achieve the desired substitution pattern. The compound's CAS No. 1805294-59-0 serves as a unique identifier in chemical databases, facilitating its procurement and research collaboration across global laboratories.
Another area of interest is the compound's potential role in PET (Positron Emission Tomography) imaging. Fluorine-18 labeled analogs of similar pyridine derivatives have been explored as radiotracers for diagnosing neurological disorders. While Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate itself is not radioactive, its structural framework could inspire the development of novel imaging agents, addressing the increasing demand for precision medicine tools.
From a commercial perspective, the market for fluorinated pyridine intermediates is expanding rapidly, driven by the pharmaceutical industry's need for innovative building blocks. Suppliers and contract research organizations are actively listing CAS No. 1805294-59-0 in their catalogs, highlighting its importance in contemporary drug development pipelines. The compound's stability under various conditions also makes it attractive for large-scale production and storage.
Environmental considerations are also shaping research around this molecule. The introduction of difluoromethyl and trifluoromethoxy groups can sometimes lead to improved biodegradability compared to their non-fluorinated counterparts. This aspect is particularly relevant as regulatory agencies worldwide implement stricter guidelines on chemical persistence in ecosystems, making Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate a subject of environmental fate studies.
In computational chemistry and AI-driven drug discovery, compounds like Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate are valuable for training machine learning models. The distinct electronic properties imparted by its fluorine atoms create interesting case studies for predicting molecular behavior, solubility, and protein interactions. This aligns with the pharmaceutical industry's growing adoption of in silico screening methods to accelerate research timelines.
Quality control and analytical characterization of Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for research applications, particularly when used as a reference standard or intermediate in sensitive synthetic pathways. Researchers frequently search for detailed spectral data and chromatographic methods specific to CAS No. 1805294-59-0 to ensure reproducibility in their experiments.
Looking ahead, the scientific community anticipates expanded applications for Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate across multiple disciplines. Its versatility as a building block, combined with the unique properties conferred by its fluorine substituents, positions it as a compound of enduring interest in both academic and industrial research settings. As synthetic methodologies advance and new therapeutic targets emerge, this molecule will likely play an increasingly important role in chemical innovation.
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